molecular formula C12H18N2O4S2 B5739367 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine

1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine

Cat. No. B5739367
M. Wt: 318.4 g/mol
InChI Key: DUUILCKKZUITFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine is a chemical compound that has gained significant interest in scientific research in recent years. This compound has been found to have potential applications in various fields, including medicinal chemistry, drug development, and neuroscience.

Mechanism of Action

The mechanism of action of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine is not fully understood. However, it has been suggested that this compound may act as a modulator of ion channels and neurotransmitter receptors. It has also been suggested that this compound may inhibit the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine has been found to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis. In animal studies, this compound has been found to have anti-inflammatory and analgesic effects. It has also been found to have anxiolytic and antidepressant effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine is its high yield and purity, which makes it suitable for use in various lab experiments. This compound is also relatively stable and can be stored for extended periods without significant degradation. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the scientific research of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine. One of the areas of interest is the development of novel drug molecules based on this compound for the treatment of various diseases. Another area of interest is the study of the mechanism of action of this compound and its potential as a modulator of ion channels and neurotransmitter receptors. Additionally, the potential of this compound as a tool for studying the biochemical and physiological effects of ion channels and neurotransmitter receptors is an area of interest for future research.

Synthesis Methods

The synthesis of 1-(benzylsulfonyl)-4-(methylsulfonyl)piperazine involves the reaction of benzylsulfonyl chloride and methylsulfonyl chloride with piperazine in the presence of a base such as triethylamine. This reaction can be carried out under mild conditions, and the yield of the product is high. The purity of the product can be improved by recrystallization from a suitable solvent.

Scientific Research Applications

1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine has been found to have potential applications in various fields of scientific research. In medicinal chemistry, this compound has been studied for its potential as a drug lead compound for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In drug development, this compound has been used as a scaffold for the design of novel drug molecules with improved pharmacological properties. In neuroscience, this compound has been studied for its potential as a modulator of ion channels and neurotransmitter receptors.

properties

IUPAC Name

1-benzylsulfonyl-4-methylsulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S2/c1-19(15,16)13-7-9-14(10-8-13)20(17,18)11-12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUUILCKKZUITFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)S(=O)(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzylsulfonyl)-4-(methylsulfonyl)piperazine

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